C20H21ClN6O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C20H21ClN6O
is a complex organic molecule with a molecular weight of 396.9 g/mol . Its IUPAC name is 5-chloro-N-[2-(2-phenylethyl)pyrazol-3-yl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide . The compound is non-live and was first created on December 11, 2015 .
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups . It includes a pyrrolidine ring, a pyrimidine ring, and a pyrazole ring . The compound also contains a chloro group and a carboxamide group . The exact 3D structure would require more detailed analysis or experimental data.
Physical And Chemical Properties Analysis
The compound has several computed properties . It has a molecular weight of 396.9 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . The exact mass and the monoisotopic mass are both 396.1465370 g/mol . The topological polar surface area is 75.9 A^2, and the compound has a heavy atom count of 28 . The compound is canonicalized .
Scientific Research Applications
Covalent Frameworks in Materials Science : C2N, a member of the CnNm family, is gaining interest in materials science due to its high polarity and good thermal and chemical stability. It's used in catalysis, environmental science, energy storage, and biotechnology. C2N's unique properties are complemented by its stable composition and ease of preparation from various precursors (Tian et al., 2020).
Catalysis and Chemical Transformation : The field of C1 catalysis, involving the transformation of simple carbon-containing compounds, has seen significant advancements. These transformations are crucial for creating high-value-added chemicals and clean fuels, with developments in catalyst systems and reaction processes (Bao et al., 2019).
Environmental Applications : The conversion of CO, CO2, and CH4 through metal-organic frameworks (MOFs) is significant for clean fuel production and energy sustainability. MOFs serve as promising catalysts or supports in transforming these C1 molecules into valuable chemicals, addressing the challenges of their inert nature and low reactivity (Cui et al., 2019).
Chemical Synthesis and Molecular Structure : The synthesis and molecular structure of various compounds, such as 5-amino-1,3,4-thiadiazol-2(3H)-one, have been explored, focusing on their crystallography and potential applications in various chemical processes (Kim & Kang, 2014).
Photocatalytic and Electrocatalytic Transformations : The photocatalytic and electrocatalytic conversions of C1 molecules into multi-carbon compounds are key in producing valuable chemicals. This area focuses on the activation and C-C coupling of C1 molecules under mild conditions, offering insights for designing efficient catalysts for these transformations (Xie et al., 2020).
CO2 Utilization in Chemistry : The synthesis of cyclic carbonates from epoxides and CO2 is gaining attention as a method to use CO2 as a building block. Developments in catalysts for this reaction are crucial for scalable and environmentally friendly chemical production (Büttner et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-26-18(8-11-22-26)20(28)23-14-9-12-27(13-10-14)19-7-6-17(24-25-19)15-4-2-3-5-16(15)21/h2-8,11,14H,9-10,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCQLSDVNOGOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.